molecular formula C17H14N2O3 B14917096 4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one

4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one

Cat. No.: B14917096
M. Wt: 294.30 g/mol
InChI Key: CKKYVZMEMSKVKE-WOJGMQOQSA-N
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Description

4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and a phenylhydrazinylidene moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one typically involves the condensation reaction between 4-hydroxycoumarin and phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its anti-HIV activity is due to its inhibition of HIV-1 protease, an enzyme crucial for the maturation of the virus. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from 4-hydroxycoumarin and various hydrazines. These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical and biological properties. For example:

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14N2O3/c1-11(18-19-12-7-3-2-4-8-12)15-16(20)13-9-5-6-10-14(13)22-17(15)21/h2-10,19-20H,1H3/b18-11+

InChI Key

CKKYVZMEMSKVKE-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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